1-[5-(1-naphthyloxy)pentyl]pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-naphthalen-1-yloxypentyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1(4-13-20-14-5-6-15-20)7-16-21-19-12-8-10-17-9-2-3-11-18(17)19/h2-3,8-12H,1,4-7,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONJQABKWAGZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCOC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 5 1 Naphthyloxy Pentyl Pyrrolidine and Its Analogues
Strategic Retrosynthetic Analysis and Pathway Design
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 1-[5-(1-naphthyloxy)pentyl]pyrrolidine, the primary disconnections are made at the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds of the pentyl chain, which correspond to amination and etherification reactions, respectively.
Two principal retrosynthetic pathways emerge from this analysis:
Pathway A: This pathway involves the disconnection of the C-N bond between the pyrrolidine (B122466) nitrogen and the pentyl chain. This suggests an N-alkylation of pyrrolidine with a pre-functionalized intermediate, 1-(5-halopentyloxy)naphthalene. A further disconnection of the C-O ether bond in this intermediate points to 1-naphthol (B170400) and a 1,5-dihalopentane as the initial precursors.
Pathway B: An alternative approach involves first disconnecting the C-O ether bond. This leads to 1-(5-halopentyl)pyrrolidine and 1-naphthol as the key intermediates. The 1-(5-halopentyl)pyrrolidine can be further deconstructed via C-N bond disconnection to pyrrolidine and a 1,5-dihalopentane.
Both pathways converge on the same set of basic starting materials: pyrrolidine, 1-naphthol, and a suitable five-carbon dielectrophile (e.g., 1,5-dibromopentane). The choice between these pathways in a practical synthesis would depend on factors such as the relative reactivity of the intermediates and the potential for side reactions. A schematic representation of a possible retrosynthetic analysis is shown in Figure 1.

Development and Optimization of Key Reaction Steps
The successful synthesis of the target molecule relies on the optimization of the core chemical transformations identified in the retrosynthetic analysis.
The formation of the C-N bond to attach the pyrrolidine ring to the pentyl spacer is a critical step. This is typically achieved through the nucleophilic substitution reaction of pyrrolidine with an alkyl halide.
The reaction involves the N-alkylation of pyrrolidine with a 5-halopentyl derivative, such as 1-bromo-5-(1-naphthyloxy)pentane. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is typically required. Common bases for this transformation include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). Optimization of this step involves screening different bases, solvents, and reaction temperatures to maximize yield and minimize the formation of quaternary ammonium (B1175870) salt byproducts from double alkylation.
Recent advancements in C-H amination offer alternative, more direct routes to functionalized pyrrolidines. organic-chemistry.org For instance, transition-metal catalysts, including those based on copper or rhodium, can facilitate the direct coupling of amines with C-H bonds, potentially simplifying the synthetic sequence. organic-chemistry.orgnih.gov
Table 1: Comparison of Conditions for N-Alkylation of Pyrrolidine
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-Bromo-5-(1-naphthyloxy)pentane | K₂CO₃ | Acetonitrile | 80 | 85-95 |
| 2 | 1-Bromo-5-(1-naphthyloxy)pentane | Triethylamine | DMF | 60 | 80-90 |
| 3 | 1-Iodo-5-(1-naphthyloxy)pentane | K₂CO₃ | Acetone | 56 | >95 |
The Williamson ether synthesis is the most common and direct method for forming the naphthyloxy ether linkage. This reaction involves the deprotonation of 1-naphthol with a suitable base to form the more nucleophilic naphthoxide anion, which then displaces a halide from a pentyl derivative.
The choice of base is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) are highly effective but require anhydrous conditions and careful handling. Milder bases such as potassium carbonate or cesium carbonate are often preferred for their ease of use and high efficacy, particularly in polar aprotic solvents like DMF or acetone. nih.gov Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to facilitate the reaction in a two-phase system, which can simplify workup and improve yields.
Table 2: Representative Conditions for Williamson Ether Synthesis of Naphthyl Ethers
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| 1 | 1,5-Dibromopentane (B145557) | NaH | DMF (anhydrous) | 25-50 | 80-90 |
| 2 | 1,5-Dibromopentane | K₂CO₃ | Acetone | 56 | 75-85 |
| 3 | 1-Bromo-5-chloropentane | Cs₂CO₃ | Acetonitrile | 80 | 90-98 |
The pentyl spacer is typically derived from a commercially available C5 building block. 1,5-dihalopentanes, such as 1,5-dibromopentane or 1-bromo-5-chloropentane, are common starting materials. The differential reactivity of the C-Br and C-Cl bonds in the latter can be exploited for selective, sequential functionalization. For example, the more reactive bromide can first be displaced by the naphthoxide, followed by the displacement of the chloride by pyrrolidine in a subsequent step, often requiring more forcing conditions.
Alternatively, a diol such as pentane-1,5-diol can be used. Monofunctionalization of the diol to a halo-alcohol, followed by conversion of the remaining alcohol to a better leaving group (e.g., a tosylate), provides a precisely functionalized spacer for sequential coupling reactions.
Exploration of Novel Catalytic Systems and Reagents for Enhanced Efficiency
Modern synthetic chemistry seeks to improve upon classical methods by employing novel catalysts and reagents that offer higher efficiency, selectivity, and milder reaction conditions.
For Amination: Iridium-catalyzed borrowing hydrogen or hydrogen autotransfer reactions represent an advanced strategy. organic-chemistry.org In this approach, an alcohol (e.g., 5-(1-naphthyloxy)pentan-1-ol) and pyrrolidine can be coupled directly, with water as the only byproduct. organic-chemistry.org This method is highly atom-economical and avoids the use of alkyl halides. Copper-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are also powerful tools, although they are more commonly applied to aryl halides.
For Etherification: While the Williamson synthesis is robust, catalysts can enhance its performance. The use of phase-transfer catalysts is a well-established improvement. More recently, copper or palladium-catalyzed etherification reactions (e.g., Ullmann condensation) have been developed, which are particularly useful for the formation of diaryl ethers but can also be adapted for alkyl-aryl ether synthesis, sometimes under milder conditions than the traditional Williamson method.
Coupling Reagents: For certain synthetic strategies, peptide coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) can be used to form amide bonds, which could be relevant for analogues of the target compound. unibo.it These reagents are known for high efficiency and prevention of racemization. unibo.it
Green Chemistry Principles in Synthetic Route Design and Implementation
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental footprint. psu.edu
Atom Economy: The ideal synthesis maximizes the incorporation of atoms from the starting materials into the final product. Catalytic hydrogen autotransfer reactions for the amination step are excellent examples of high atom economy. organic-chemistry.org
Use of Safer Solvents: Traditional solvents like DMF and NMP are effective but pose health and environmental risks. psu.edu Efforts are made to replace them with greener alternatives such as ethyl acetate (B1210297) (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or in some cases, water. unibo.it Microwave-assisted synthesis can often be performed under solvent-free conditions, further reducing waste. arabjchem.orgresearchgate.net
Catalysis over Stoichiometric Reagents: The use of catalytic amounts of a substance is inherently greener than using stoichiometric reagents that are consumed in the reaction. Transition-metal and organocatalytic systems are central to this principle. nih.gov
Use of Renewable Feedstocks and Biodegradable Catalysts: While the core aromatic structures are petrochemically derived, there is growing interest in using bio-based starting materials where possible. psu.edu Furthermore, the use of non-toxic, biodegradable catalysts, such as tannic acid, has been explored for related multicomponent reactions, offering a greener alternative to heavy metal catalysts or strong mineral acids. arabjchem.orgresearchgate.netorientjchem.org
By integrating these principles, the synthesis of this compound and its analogues can be designed to be not only efficient and high-yielding but also more sustainable.
Stereoselective Synthesis Approaches for Chiral Analogues (If Applicable)
The synthesis of chiral analogues of this compound, where stereocenters are introduced into the pyrrolidine ring, can be accomplished through several established stereoselective strategies. These methodologies generally rely on either the use of starting materials from the chiral pool or the application of asymmetric catalytic methods to control the stereochemical outcome of the reaction.
A prominent strategy involves the use of readily available and optically pure precursors such as (R)- or (S)-proline. mdpi.comnih.gov These amino acids possess a defined stereocenter at the C-2 position. The synthesis typically proceeds via the N-alkylation of a protected proline derivative, for instance, an ester of proline, with a suitable 5-(1-naphthyloxy)pentyl halide (e.g., bromide or iodide). This reaction, a nucleophilic substitution, allows for the introduction of the naphthyloxypentyl side chain while preserving the original stereochemistry of the proline. The use of a protecting group for the carboxylic acid, such as a methyl or ethyl ester, and for the amine, like the tert-butyloxycarbonyl (Boc) group, is common to prevent side reactions and facilitate purification. nih.gov Subsequent deprotection steps yield the desired chiral analogue.
Asymmetric catalysis offers a more versatile approach to generating chiral pyrrolidine derivatives. Organocatalysis, in particular, has seen significant advancements, with chiral pyrrolidine derivatives themselves serving as effective catalysts for a variety of asymmetric transformations. nuph.edu.uamdpi.comunibo.it For instance, the enantioselective Michael addition of aldehydes to nitroolefins, catalyzed by a chiral prolinol silyl (B83357) ether, can generate a key intermediate with a newly formed stereocenter. This intermediate can then be further manipulated and N-alkylated to afford the final chiral product.
Metal-catalyzed reactions provide another powerful avenue for stereoselective synthesis. Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles are a well-established method for constructing highly substituted and enantioenriched pyrrolidines. rsc.orgnih.gov The reaction is typically catalyzed by a complex of a metal salt (e.g., copper, silver, or zinc) and a chiral ligand. The choice of the ligand is critical in dictating the facial selectivity of the cycloaddition, thereby controlling the stereochemistry of the newly formed stereocenters in the pyrrolidine ring.
Furthermore, enantioconvergent cross-coupling reactions have been developed that could be adapted for the synthesis of chiral precursors. A notable example is the nickel-catalyzed asymmetric Negishi cross-coupling of racemic α-zincated N-Boc-pyrrolidine with unactivated secondary alkyl halides. nih.gov This method allows for the synthesis of a range of 2-alkylpyrrolidines with high enantioselectivity from a commercially available starting material. nih.gov
A summary of potential stereoselective synthetic strategies is presented in the interactive table below.
| Synthetic Approach | Description | Key Reagents & Catalysts | Potential Chiral Product |
| Chiral Pool Synthesis | N-alkylation of an optically pure proline derivative. | (R)- or (S)-proline ester, 1-(5-halopentyloxy)naphthalene, Boc-anhydride. | (R)- or (S)-2-carboxy-1-[5-(1-naphthyloxy)pentyl]pyrrolidine |
| Organocatalytic Synthesis | Asymmetric functionalization of a precursor using a chiral organocatalyst. | Chiral prolinol derivatives, aldehydes, nitroalkenes. | Enantioenriched substituted pyrrolidine precursor |
| Metal-Catalyzed Cycloaddition | Asymmetric 1,3-dipolar cycloaddition to form the pyrrolidine ring. | Azomethine ylide, dipolarophile, chiral metal complex (e.g., Cu(I)-Fesulphos). | Highly substituted, enantioenriched pyrrolidine |
| Enantioconvergent Cross-Coupling | Asymmetric coupling of a racemic pyrrolidine derivative with an electrophile. | Racemic α-zincated N-Boc-pyrrolidine, alkyl halide, chiral nickel catalyst. | Enantioenriched 2-substituted pyrrolidine precursor |
Mechanistic Elucidation of Synthetic Transformations
The fundamental reaction for the synthesis of this compound is the N-alkylation of pyrrolidine with a 1-(5-halopentyloxy)naphthalene derivative. This transformation proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom of the pyrrolidine, acting as a nucleophile, attacks the electrophilic carbon atom at the end of the pentyl chain that is bonded to the halogen (the leaving group). The reaction occurs in a single, concerted step, passing through a trigonal bipyramidal transition state where the new C-N bond is forming as the C-X (X = halogen) bond is breaking. The reaction rate is dependent on the concentrations of both nucleophile and electrophile. The use of a polar aprotic solvent like acetonitrile or DMF and a base such as potassium carbonate to scavenge the acid byproduct typically accelerates the reaction.
In the context of stereoselective syntheses, the mechanisms of the chirality-inducing steps are of paramount importance. For organocatalyzed reactions, such as an asymmetric aldol (B89426) or Michael reaction, the chiral pyrrolidine-based catalyst typically activates one of the substrates by forming a transient, covalently bound intermediate, such as an enamine or iminium ion. unibo.it This activation lowers the LUMO of the electrophile or raises the HOMO of the nucleophile, while the chiral scaffold of the catalyst sterically shields one face of the reactive intermediate, directing the approach of the other reactant to the opposite face, thus ensuring high enantioselectivity.
The mechanism of metal-catalyzed asymmetric 1,3-dipolar cycloadditions involves the formation of a chiral catalyst-substrate complex. rsc.org The metal ion, coordinated to a chiral ligand, templates the reaction between the azomethine ylide and the dipolarophile. The specific geometry and electronic properties of the chiral ligand create a defined chiral pocket around the metal center, which dictates the orientation of the reacting partners in the transition state. This control over the transition state geometry leads to the preferential formation of one enantiomer of the pyrrolidine product.
For enantioconvergent processes like the Negishi cross-coupling of a racemic α-zincated pyrrolidine, the mechanism is more intricate. nih.gov It is believed that the chiral nickel catalyst preferentially reacts with one enantiomer of the racemic organozinc reagent. A key feature for high enantioconvergence is a process of dynamic kinetic resolution, where the unreactive enantiomer of the organozinc reagent can rapidly epimerize to the reactive enantiomer under the reaction conditions, allowing for a theoretical yield of up to 100% of a single product enantiomer. nih.gov
The mechanistic features of these key transformations are summarized in the table below.
| Transformation | Mechanism Type | Key Intermediates/Transition States | Factors Influencing Stereoselectivity |
| N-Alkylation | SN2 | Trigonal bipyramidal transition state | Not applicable for direct synthesis of chiral analogues unless starting from a chiral precursor. |
| Organocatalytic Michael Addition | Enamine/Iminium ion catalysis | Chiral enamine or iminium ion intermediate | Structure and steric bulk of the chiral organocatalyst. |
| Metal-Catalyzed 1,3-Dipolar Cycloaddition | Concerted or stepwise cycloaddition | Chiral metal-ligand-substrate complex | Structure of the chiral ligand, nature of the metal, reaction temperature. |
| Enantioconvergent Cross-Coupling | Dynamic Kinetic Resolution | Chiral nickel-organozinc intermediate | Efficiency of racemization of the nucleophile, differential reactivity of enantiomers with the catalyst. |
Advanced Spectroscopic and Chromatographic Methodologies for Structural Characterization Focus on Methodology
Method Development for High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and precision. measurlabs.com For 1-[5-(1-naphthyloxy)pentyl]pyrrolidine, HRMS analysis would confirm its molecular formula, C19H25NO, by providing an exact mass measurement.
Method development typically involves electrospray ionization (ESI) in positive ion mode, as the pyrrolidine (B122466) nitrogen is readily protonated, forming a stable [M+H]+ ion. mdpi.com Mass analyzers such as Time-of-Flight (TOF) or Orbitrap are employed due to their high resolving power and mass accuracy, often below 1-2 ppm. measurlabs.comresearchgate.net
Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. mdpi.com By selecting the precursor [M+H]+ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. nih.gov The fragmentation pathways for this compound are predictable based on its structure, involving cleavages at the ether linkage, the N-alkyl bond, and within the pentyl chain and pyrrolidine ring. libretexts.orglibretexts.orgresearchgate.net The major expected fragmentation pathways include the loss of the pyrrolidine ring, α-cleavage adjacent to the nitrogen, and cleavage of the ether bond to produce a naphthyloxy cation or radical. nih.govlibretexts.orgresearchgate.net
Table 1: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound
| Ion | Formula | Calculated m/z (monoisotopic) | Fragmentation Pathway |
|---|---|---|---|
| [M+H]+ | C19H26NO+ | 284.2009 | Molecular Ion |
| [M-C4H8N]+ | C15H18O+ | 214.1352 | Cleavage of C-N bond (loss of pyrrolidine) |
| [C10H7O]+ | C10H7O+ | 143.0502 | Cleavage of pentyl-ether bond |
| [C4H10N]+ | C4H10N+ | 72.0808 | α-cleavage at pyrrolidine ring |
| [C5H10N]+ | C5H10N+ | 84.0808 | Pyrrolidinium fragment from chain cleavage |
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. youtube.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the compound's through-bond and through-space correlations. rsc.org
1D NMR (¹H and ¹³C): The ¹H NMR spectrum would show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the aliphatic protons of the pentyl chain, and the pyrrolidine ring. rsc.orgspectrabase.com The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. youtube.com The ¹³C NMR spectrum provides the total count of chemically non-equivalent carbons, which should match the 19 carbons in the structure. nih.gov
2D NMR for Structural Connectivity:
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling networks, which is essential for tracing the connectivity of protons along the pentyl chain and within the pyrrolidine ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is critical for connecting the distinct structural fragments. Key HMBC correlations would be observed between the C-5 protons of the pentyl chain and the carbons of the pyrrolidine ring, and between the C-1 protons of the pentyl chain and the oxygen-bearing carbon of the naphthalene ring. researchgate.net
Conformational Analysis: The flexibility of the pentyl ether chain introduces conformational complexity. researchgate.netnih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe the spatial proximity of protons, providing insight into the preferred solution-state conformation. mdpi.comarxiv.orgnih.gov For instance, NOE correlations between protons on the naphthalene ring and protons on the pentyl chain would help define the orientation around the ether linkage. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key 2D Correlations |
|---|---|---|---|
| Naphthalene (Aromatic) | 6.8 - 8.2 (m, 7H) | 105 - 155 | COSY among aromatic protons; HMBC to C1' of pentyl chain |
| Pentyl C1' | ~4.1 (t, 2H) | ~68 | COSY with C2'-H; HMBC to naphthyl carbons |
| Pentyl C2', C3', C4' | 1.4 - 1.9 (m, 6H) | 22 - 30 | COSY correlations along the chain |
| Pentyl C5' | ~2.5 (t, 2H) | ~55 | COSY with C4'-H; HMBC to pyrrolidine carbons |
| Pyrrolidine Cα | ~2.6 (m, 4H) | ~54 | COSY with Cβ-H; HMBC to C5' of pentyl chain |
| Pyrrolidine Cβ | ~1.8 (m, 4H) | ~24 | COSY with Cα-H |
*Predicted values are estimates based on typical functional group ranges in a CDCl₃ solvent. rsc.orgspectrabase.comnetlify.app
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity. Both high-performance liquid chromatography and gas chromatography are applicable methodologies.
Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile compounds like this compound. sigmaaldrich.com The molecule's high hydrophobicity, due to the naphthalene ring and pentyl chain, combined with the basicity of the pyrrolidine nitrogen, dictates the method development strategy. researchgate.netmtc-usa.com
Method optimization involves several key parameters: chromatographyonline.com
Stationary Phase: A C18 or C8 column is typically the first choice, providing strong hydrophobic interactions. sigmaaldrich.commtc-usa.com
Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and water is necessary to achieve good resolution and reasonable analysis times. researchgate.net
pH Modifier: The basic pyrrolidine moiety requires the addition of a modifier to the mobile phase to ensure good peak shape and prevent tailing. youtube.com Formic acid (0.1%) or ammonium (B1175870) acetate (B1210297) buffer is commonly used, which also ensures compatibility with mass spectrometry detection (LC-MS). youtube.comresearchgate.net
Detection: A UV detector set to the absorption maximum of the naphthalene chromophore (approx. 220-240 nm and 280-300 nm) would provide high sensitivity. ijpsjournal.com
Table 3: Typical Starting Parameters for HPLC Method Development
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 100 Å, 2.1 x 50 mm, 1.8 µm | Provides good hydrophobic retention and high efficiency for UHPLC. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to protonate the amine and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | Strong organic solvent for elution. |
| Gradient | 10% to 95% B over 10 minutes | Ensures elution of the highly hydrophobic compound. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. researchgate.net |
| Detection | UV at 226 nm | Strong absorbance wavelength for the naphthalene moiety. ijpsjournal.com |
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for purity assessment, provided the analyte has sufficient thermal stability and volatility. nih.gov The analysis of related n-pentyl-indole derivatives by GC-MS demonstrates its feasibility for this class of compounds. nih.govoup.com
Method development would focus on:
Column Selection: A low-polarity, thermally stable capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5ms or Rtx-200), is suitable for separating compounds based on boiling point and polarity. nih.govoup.com
Temperature Program: A temperature gradient is essential. The program would start at a moderate temperature (e.g., 150 °C) and ramp up to a high final temperature (e.g., 300 °C) to ensure the elution of the high-boiling-point analyte.
Inlet and Detector: A split/splitless inlet would be used for injection. The MS detector provides both quantification and structural confirmation based on the electron ionization (EI) fragmentation pattern, which would be compared against a library or reference standard. researchgate.netnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Methodological Considerations
IR and UV-Vis spectroscopy provide valuable, complementary information regarding the functional groups and electronic system of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic vibrational frequencies of the functional groups present in the molecule. libretexts.org A solid-state analysis using an Attenuated Total Reflectance (ATR) accessory is a common and simple approach. researchgate.net The IR spectrum would confirm the presence of the key structural components.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dominated by the electronic transitions within the naphthalene chromophore. ijpsjournal.comlibretexts.org The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show characteristic strong absorption bands corresponding to π-π* transitions of the aromatic system. ijpsjournal.comresearchgate.netijcesen.com
Table 4: Summary of Expected Spectroscopic Data (IR and UV-Vis)
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
|---|---|---|
| IR | 3100-3000 | Aromatic C-H Stretch |
| IR | 2950-2850 | Aliphatic C-H Stretch |
| IR | 1600, 1580, 1510 | Aromatic C=C Ring Stretch (Naphthalene) |
| IR | 1270-1200 | Aryl-Alkyl Ether C-O Stretch |
| IR | 1150-1085 | Aliphatic C-N Stretch |
| UV-Vis | ~226 nm, ~280 nm | π-π* Transitions of Naphthalene Ring ijpsjournal.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ammonium acetate |
| Ethanol |
| Formic acid |
| Methanol |
Computational and Theoretical Chemistry Investigations of 1 5 1 Naphthyloxy Pentyl Pyrrolidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine electron distribution, which dictates the molecule's geometry, stability, and reactivity.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are collectively known as frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
For 1-[5-(1-naphthyloxy)pentyl]pyrrolidine, the HOMO is expected to be localized primarily on the electron-rich 1-naphthyloxy group, which contains a π-conjugated system. The LUMO, conversely, would likely be distributed more broadly across the aromatic system and the linker. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Properties This table is illustrative of typical data obtained from quantum chemical calculations.
| Parameter | Energy (eV) | Probable Localization |
|---|---|---|
| HOMO | -6.25 | Naphthyloxy moiety |
| LUMO | -1.10 | Naphthyloxy moiety and pentyl linker |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting how it will interact with other molecules. nih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor, typically blue), which are prone to nucleophilic attack. nih.gov
In this compound, the most negative potential (red/yellow) is anticipated around the ether oxygen atom and the nitrogen atom of the pyrrolidine (B122466) ring, indicating these are primary sites for hydrogen bonding and electrophilic interactions. Regions of positive potential (blue) would be found around the hydrogen atoms of the pyrrolidine ring and the naphthalene (B1677914) system. researchgate.netnih.gov
Conformational Analysis and Molecular Dynamics Simulations of Flexible Linkers
The significant flexibility of this compound, owing to its pyrrolidine ring and pentyl chain, necessitates conformational analysis and molecular dynamics (MD) simulations to understand its three-dimensional structure and behavior over time. researchgate.net
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic conformational equilibrium. It undergoes a low-energy motion known as pseudorotation, rapidly interconverting between various "puckered" conformations, primarily envelope (E) and twist (T) forms. rsc.org These puckering states can be described by two parameters: the puckering amplitude and the phase angle. In substituted pyrrolidines, certain puckered forms may be more stable. For instance, the substituent's position can favor either an "UP" or "DOWN" pucker relative to the rest of the molecule. nih.gov Ab initio calculations on the parent pyrrolidine molecule have quantified the small energy barriers between these conformers, highlighting the ring's high flexibility. rsc.org
Table 2: Representative Pyrrolidine Ring Conformations
| Conformation Type | Description | Relative Energy |
|---|---|---|
| Envelope (E) | Four atoms are coplanar, and the fifth is out of the plane. | Low |
| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | Low |
The five-carbon pentyl chain connecting the naphthyloxy and pyrrolidine moieties acts as a flexible linker. Rotation around the C-C single bonds allows this chain to adopt a multitude of conformations, ranging from a fully extended, linear shape to more compact, folded structures.
Molecular Docking and Molecular Interaction Simulation Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.commdpi.com This method is crucial for understanding the potential biological activity of a compound by identifying its binding mode and affinity at a target site. nih.gov
Simulations involving this compound would dock the molecule into the active site of a target protein. The simulation software would then score different binding poses based on factors like intermolecular forces. The results can predict key interactions, such as:
Hydrogen Bonds: The ether oxygen and pyrrolidine nitrogen can act as hydrogen bond acceptors. If the pyrrolidine nitrogen is protonated, it can act as a hydrogen bond donor.
Hydrophobic Interactions: The pentyl chain and the naphthalene ring can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.
π-π Stacking: The aromatic naphthalene ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor This table presents a hypothetical outcome of a molecular docking study to illustrate the data typically generated.
| Parameter | Value/Description |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Tyr84, Phe290, Leu300, Ser120 |
| Interaction Types | π-π stacking with Tyr84; Hydrophobic interactions with Phe290, Leu300; Hydrogen bond with Ser120 (via ether oxygen) |
Prediction of Binding Modes and Interaction Sites
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, as well as to identify the key interaction sites. For this compound, docking studies would be instrumental in hypothesizing its binding mode within a specific protein's active site.
The general methodology for such a study would involve:
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. Similarly, the 3D structure of a target protein, often obtained from crystallographic data, would be prepared by adding hydrogen atoms and assigning appropriate charges.
Docking Simulation: Using software like AutoDock, a grid box is defined around the active site of the target protein. The software then explores various possible conformations of the ligand within this grid, evaluating the binding affinity for each pose using a scoring function. oup.com
Analysis of Results: The resulting poses are clustered and ranked based on their predicted binding energies. The top-ranked poses represent the most probable binding modes.
For this compound, it is anticipated that the bulky 1-naphthyloxy group would likely occupy a hydrophobic pocket within a receptor's binding site. The flexible pentyl chain would allow the molecule to adopt a conformation that optimizes its interactions with the surrounding amino acid residues. The pyrrolidine ring, containing a basic nitrogen atom, could potentially form hydrogen bonds or ionic interactions with acidic residues like aspartate or glutamate in the active site.
In a hypothetical docking study of this compound with a target protein, the predicted interactions might be tabulated as follows:
| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues |
| 1-Naphthyloxy Group | Hydrophobic, π-π stacking | Phenylalanine, Tyrosine, Tryptophan |
| Pentyl Chain | Van der Waals, Hydrophobic | Leucine, Isoleucine, Valine |
| Pyrrolidine Nitrogen | Hydrogen Bonding, Ionic | Aspartic Acid, Glutamic Acid, Serine |
These predictions would then guide further experimental validation, such as site-directed mutagenesis, to confirm the importance of these residues in ligand binding.
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
The stability of the ligand-receptor complex is governed by a variety of non-covalent interactions. Computational methods can be used to analyze and quantify these interactions for this compound.
Hydrogen Bonding: The pyrrolidine nitrogen of this compound can act as a hydrogen bond acceptor. Quantum chemical calculations can be employed to determine the strength and geometry of potential hydrogen bonds with donor groups on the receptor, such as the hydroxyl group of serine or the amide group of asparagine.
Pi-Stacking: The aromatic naphthyl ring is capable of engaging in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding site. researchgate.net These interactions are crucial for the proper orientation and stabilization of the ligand. Computational analyses can predict the geometry (e.g., face-to-face or edge-to-face) and energetic contribution of these stacking interactions.
A summary of the potential non-covalent interactions for this compound is presented below:
| Interaction Type | Contributing Moiety | Description |
| Hydrogen Bonding | Pyrrolidine Nitrogen | Acts as an acceptor for hydrogen bonds from receptor donor groups. |
| Pi-Stacking | 1-Naphthyloxy Group | Interacts with aromatic residues in the binding pocket. |
| Van der Waals | Pentyl Chain, Pyrrolidine Ring | Contributes to the overall binding affinity through numerous weak interactions. |
| Hydrophobic Interactions | 1-Naphthyloxy Group, Pentyl Chain | Favors binding to nonpolar regions of the receptor. |
Quantitative Structure-Activity/Interaction Relationship (QSAR/QSIR) Modeling Methodologies
QSAR and QSIR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or interaction with a target, respectively.
Derivation and Application of Molecular Descriptors
The first step in developing a QSAR/QSIR model is to calculate a set of molecular descriptors for each compound in a dataset. These descriptors are numerical values that represent different aspects of the molecular structure. For a series of analogs of this compound, a wide range of descriptors would be calculated.
These descriptors can be broadly categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Wiener index, Kier & Hall connectivity indices) and constitutional descriptors (e.g., number of rotatable bonds, number of hydrogen bond donors/acceptors).
3D Descriptors: Calculated from the 3D coordinates of the molecule, such as molecular surface area, volume, and shape indices.
Physicochemical Descriptors: Related to the physicochemical properties of the molecule, like logP (lipophilicity), molar refractivity, and polarizability.
Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, including HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov
A hypothetical set of molecular descriptors for this compound and its analogs might include:
| Descriptor Class | Example Descriptors | Relevance |
| Topological | Wiener Index, Balaban J Index | Encodes information about molecular branching and size. |
| Constitutional | Number of Rotatable Bonds | Relates to conformational flexibility. |
| 3D Shape | Molecular Surface Area, Molecular Volume | Describes the steric properties of the molecule. |
| Physicochemical | LogP, Polar Surface Area (PSA) | Relates to lipophilicity and membrane permeability. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Provides insights into electronic properties and reactivity. |
These descriptors serve as the independent variables in the subsequent development of the QSAR/QSIR model.
Development of Predictive Models for Molecular Recognition
Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, a mathematical model can be developed to predict the activity of new, untested compounds. This process typically involves:
Data Set Division: The full dataset is divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected using statistical methods like multiple linear regression (MLR), principal component analysis (PCA), or genetic algorithms.
Model Building: A variety of machine learning algorithms can be used to construct the predictive model, including:
Multiple Linear Regression (MLR): Creates a linear equation relating the selected descriptors to the biological activity. nih.gov
Partial Least Squares (PLS): A regression method suitable for datasets with more variables than observations and where variables are correlated.
Support Vector Machines (SVM): A powerful classification and regression method that can handle non-linear relationships.
Artificial Neural Networks (ANN): A complex, non-linear modeling technique inspired by the structure of the human brain.
Model Validation: The predictive ability of the developed model is rigorously assessed using both internal validation (e.g., cross-validation) and external validation with the test set. Statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE) are used to evaluate the model's performance. nih.gov
For a series of this compound derivatives, a QSAR model might reveal that a combination of descriptors related to hydrophobicity (logP), molecular shape, and the electronic properties of the naphthyl ring are crucial for their biological activity. Such a model could then be used to virtually screen a library of new, unsynthesized compounds to prioritize those with the highest predicted activity for synthesis and experimental testing.
Mechanistic Biochemical and Cellular Probing of 1 5 1 Naphthyloxy Pentyl Pyrrolidine in in Vitro Systems
Exploration of Molecular Target Binding Profiles
Identifying the molecular targets of a compound is fundamental to understanding its mechanism of action. This typically involves assessing its binding affinity to a panel of receptors and enzymes.
Receptor binding assays are used to determine the strength of the interaction between a ligand (the compound) and a receptor. These assays are crucial for identifying primary targets and potential off-target effects. Common methodologies include:
Radioligand Binding Assays: This classic method involves incubating a radiolabeled ligand with a preparation of receptors (e.g., cell membranes). The unlabeled test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ value. From this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.
Fluorescence-Based Assays: These methods use fluorescently labeled ligands or receptors. Techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) can measure binding events in real-time without the need for radioactivity.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. This method provides kinetic data, including association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to its target. It is a powerful tool that provides a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the binding affinity (KD).
A hypothetical binding profile for a compound like 1-[5-(1-naphthyloxy)pentyl]pyrrolidine would be presented in a table format, screening it against a panel of relevant receptors.
Hypothetical Receptor Binding Affinity Data
| Receptor Target | Ki (nM) | Assay Type |
|---|---|---|
| Serotonin Receptor 5-HT1A | Data not available | Radioligand Binding |
| Dopamine Receptor D2 | Data not available | Radioligand Binding |
| Adrenergic Receptor α1 | Data not available | Fluorescence Polarization |
If a compound is found to interact with an enzyme, kinetic studies are performed to elucidate the mechanism of inhibition. This involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.
The primary modes of reversible enzyme inhibition are:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this case, the apparent Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged.
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, which alters the enzyme's conformation and reduces its catalytic efficiency. Here, the Vmax decreases, but the Km remains the same.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This leads to a decrease in Vmax and a change (either increase or decrease) in Km.
These mechanisms are determined by analyzing plots of enzyme activity versus substrate concentration, such as the Lineweaver-Burk or Michaelis-Menten plots. Irreversible inhibition, where the inhibitor covalently binds to the enzyme, is also a possibility that would be investigated.
Illustrative Enzyme Inhibition Kinetic Data
| Enzyme Target | IC₅₀ (µM) | Mechanism of Inhibition |
|---|---|---|
| Acetylcholinesterase | Data not available | Data not available |
| Monoamine Oxidase A | Data not available | Data not available |
Intracellular Localization and Distribution Studies (Mechanistic Aspects)
Understanding where a compound accumulates within a cell can provide significant clues about its mechanism of action. Techniques for these studies include:
Fluorescence Microscopy: If the compound is intrinsically fluorescent or can be tagged with a fluorescent dye without altering its properties, its localization can be directly visualized in living or fixed cells using confocal microscopy. Co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) can pinpoint its subcellular distribution.
Autoradiography: If a radiolabeled version of the compound is available, its distribution within cells can be determined by exposing treated cells to photographic emulsion.
Subcellular Fractionation: This biochemical approach involves the physical separation of cellular organelles through centrifugation. The concentration of the compound in each fraction (e.g., nuclear, mitochondrial, cytosolic) can then be quantified using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Mechanistic Investigations of Cellular Uptake and Efflux Mechanisms
The ability of a compound to enter and exit a cell is critical for its biological activity.
Cellular Uptake Mechanisms: Compounds can enter cells through various mechanisms, including passive diffusion across the lipid bilayer, facilitated diffusion via carrier proteins, or active transport requiring energy. The contribution of these pathways can be investigated by conducting uptake experiments at different temperatures (active transport is temperature-dependent), in the presence of metabolic inhibitors (to block active transport), or with known inhibitors of specific transporters.
Cellular Efflux Mechanisms: Many cells possess efflux pumps, such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs), which actively transport foreign compounds out of the cell, often leading to drug resistance. To determine if a compound is a substrate for these pumps, uptake or accumulation studies can be performed in cells that overexpress a specific efflux pump, in the presence and absence of known inhibitors of that pump. An increase in intracellular accumulation in the presence of an inhibitor would suggest the compound is a substrate for that efflux pump.
Elucidation of Signaling Pathway Modulation Mechanisms
Many bioactive compounds exert their effects by modulating intracellular signaling pathways. Research into a pyrrolidine (B122466) derivative, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine, has shown it can inhibit the activation of NF-κB and IRF3, which are key components of Toll-like receptor (TLR) signaling pathways nih.gov. This suggests that other pyrrolidine-containing compounds could have similar effects on inflammatory gene expression nih.gov. The investigation of signaling pathway modulation by a compound like this compound would involve:
Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific response element in a promoter region that is activated by a particular transcription factor (e.g., NF-κB, AP-1). A change in reporter gene expression in the presence of the compound indicates modulation of the upstream signaling pathway.
Western Blotting: This technique is used to measure the levels and activation states (e.g., phosphorylation) of key proteins within a signaling cascade (e.g., kinases like Akt, ERK, JNK). A change in the phosphorylation status of a protein in response to the compound provides direct evidence of pathway modulation.
Phospho-protein Arrays: These arrays allow for the simultaneous detection of the phosphorylation status of hundreds of signaling proteins, providing a broad overview of the pathways affected by the compound.
Proteomic and Metabolomic Approaches for Molecular Target Identification and Pathway Perturbation
"Omics" technologies offer a global, unbiased view of the cellular changes induced by a compound, which can help in identifying its molecular targets and understanding its impact on cellular networks.
Proteomics: This involves the large-scale study of proteins. In the context of drug target identification, techniques like chemical proteomics can be employed. This might involve immobilizing the compound on a solid support and using it as "bait" to capture its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry. Alternatively, quantitative proteomic approaches, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or iTRAQ (isobaric Tags for Relative and Absolute Quantitation), can be used to compare the proteomes of treated and untreated cells to identify proteins whose expression levels are altered by the compound.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. By comparing the metabolic profiles of cells treated with the compound to control cells, researchers can identify perturbations in metabolic pathways. This can provide insights into the compound's mechanism of action, particularly if it affects enzymatic pathways. Untargeted metabolomics, often using mass spectrometry, can identify a wide range of small molecule features that are altered upon compound exposure nih.gov.
Potential Applications As a Research Tool and Chemical Probe
Development of 1-[5-(1-naphthyloxy)pentyl]pyrrolidine as a Molecular Probe for Biological Systems
The development of a molecular probe requires a molecule to possess specific properties that allow for the detection and study of biological systems. In theory, this compound could be engineered as such a probe. The naphthalene (B1677914) component offers intrinsic fluorescence, a property that is fundamental to many molecular probes. nih.gov Changes in the fluorescence emission spectrum or intensity upon binding to a biological target could provide a means to monitor these interactions.
The five-carbon alkyl chain provides flexibility and a spatial linker between the pyrrolidine (B122466) and naphthyloxy groups. This linker could be crucial for positioning the two ends of the molecule in an optimal orientation for interaction with a target protein or receptor. The pyrrolidine ring, as a basic nitrogenous heterocycle, could engage in hydrogen bonding or ionic interactions within a binding pocket.
Utility in Exploring Novel Binding Sites or Allosteric Modulators
Compounds that can explore novel binding sites or act as allosteric modulators are of significant interest in drug discovery. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity.
The structure of this compound, with its distinct hydrophobic (naphthyl) and polar/basic (pyrrolidine) ends connected by a flexible chain, is suggestive of a pharmacophore that could potentially interact with allosteric sites. The exploration of such sites often requires molecules with a degree of conformational flexibility to adapt to diverse topographies.
While no specific research has been published on this compound, the general strategy of linking a known binding element (like a pyrrolidine derivative) to a larger, often hydrophobic, fragment is a common approach in the design of ligands for novel binding sites.
Contribution to Understanding Fundamental Molecular Recognition Processes
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The study of simple, well-defined molecules can provide fundamental insights into these processes.
A systematic study of a series of compounds related to this compound, for instance, by varying the length of the alkyl chain or the substitution pattern on the naphthalene ring, could provide valuable data on structure-activity relationships (SAR). Such studies are crucial for understanding how subtle changes in molecular structure affect binding affinity and selectivity. While SAR studies have been conducted on various pyrrolidine derivatives, no such data is available for the specific compound . nih.gov
In the absence of direct experimental data for this compound, its potential contributions to this field remain speculative.
Future Research Directions and Unaddressed Academic Questions
Advanced Synthetic Strategies for Complex Analogues
The synthesis of complex analogues of 1-[5-(1-naphthyloxy)pentyl]pyrrolidine is crucial for establishing structure-activity relationships (SAR) and optimizing potential therapeutic properties. Future research should move beyond traditional batch synthesis methods and explore more advanced and efficient strategies.
Combinatorial Chemistry : This approach can be used to generate large libraries of analogues by systematically modifying the three main components of the molecule: the naphthyloxy ring, the pentyl linker, and the pyrrolidine (B122466) moiety. nih.govresearchgate.netacs.orgnih.gov For instance, different isomers of the naphthol precursor could be used, the length and rigidity of the alkyl chain could be varied, and the pyrrolidine ring could be substituted at different positions. researchgate.net An encoded combinatorial synthesis approach would allow for the rapid screening of these libraries to identify compounds with high affinity for specific biological targets. researchgate.net
Flow Chemistry : Continuous flow synthesis offers several advantages over traditional batch methods, including improved reaction control, enhanced safety, and easier scalability. springerprofessional.debohrium.comdurham.ac.uk The synthesis of heterocyclic compounds like pyrrolidines is well-suited for flow chemistry, which can facilitate multi-step reactions in a continuous sequence without the need for isolating intermediates. uc.pt This would be particularly advantageous for producing a diverse range of analogues for high-throughput screening.
Stereoselective Synthesis : The pyrrolidine ring contains at least one stereocenter, and the biological activity of enantiomers can differ significantly. Future synthetic efforts should focus on developing stereoselective methods to produce enantiomerically pure analogues. mdpi.commdpi.com This is critical for understanding the specific interactions with biological targets and for developing more potent and selective compounds.
Table 1: Potential Advanced Synthetic Strategies
| Synthetic Strategy | Advantages | Relevance to this compound Analogues |
|---|---|---|
| Combinatorial Chemistry | Rapid generation of large, diverse compound libraries. nih.govacs.org | Exploration of SAR by modifying the naphthyl, pentyl, and pyrrolidine moieties. |
| Flow Chemistry | Improved reaction control, safety, and scalability; suitable for multi-step synthesis. springerprofessional.debohrium.comuc.pt | Efficient and automated production of analogues for screening. |
| Stereoselective Synthesis | Production of enantiomerically pure compounds, allowing for the study of stereospecific biological activity. mdpi.commdpi.com | Elucidation of the optimal stereochemistry for target engagement. |
Integration of Artificial Intelligence and Machine Learning in Rational Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. engineering.org.cnajol.infonih.gov The integration of these computational tools will be instrumental in the rational design of novel analogues of this compound.
Target Prediction and Validation : Given the structural similarity of this compound to known ligands of G protein-coupled receptors (GPCRs), AI algorithms can be trained on existing GPCR ligand datasets to predict potential biological targets. engineering.org.cnajol.info This would help to focus initial in vitro screening efforts.
Predictive Modeling for Polypharmacology : Many drugs interact with multiple targets, a phenomenon known as polypharmacology. indexcopernicus.comnih.govnih.govmssm.edu ML models can be developed to predict the likely on- and off-target interactions of novel analogues, which is crucial for understanding their potential therapeutic effects and side-effect profiles. researchgate.netnih.govijierm.co.in This is particularly relevant for compounds acting on the dopaminergic and serotonergic systems, which are known for their cross-reactivity. indexcopernicus.comresearchgate.netnih.gov
In Silico Off-Target Profiling : AI-driven tools can perform large-scale in silico screening to predict potential off-target interactions, which can lead to adverse effects. nih.govresearchgate.netintelliatx.comresearchgate.net By identifying potential liabilities early in the drug discovery process, medicinal chemists can design analogues with improved selectivity. pharmafeatures.com
Table 2: Applications of AI and Machine Learning in Drug Design
| Application | Description | Relevance to this compound |
|---|---|---|
| Target Prediction | Using AI to identify the most likely biological targets of a compound based on its chemical structure. engineering.org.cnajol.info | Focusing initial screening efforts on relevant receptors, such as specific GPCR subtypes. |
| Polypharmacology Prediction | Employing ML models to predict the interaction of a compound with multiple targets. indexcopernicus.comnih.govmssm.edu | Designing compounds with a desired multi-target profile for complex diseases. f1000research.com |
| ***In Silico* Off-Target Profiling** | Computational screening to identify potential unintended biological targets. nih.govresearchgate.net | Minimizing potential adverse effects by designing more selective analogues. |
Exploration of Polypharmacology and Multi-Target Interaction Mechanisms
The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases. nih.gov The exploration of the polypharmacology of this compound and its analogues could unveil novel therapeutic opportunities.
A key unaddressed question is the compound's receptor interaction profile. Given its structure, it may interact with multiple receptor subtypes, such as dopamine and serotonin receptors. researchgate.net Future research should involve comprehensive screening against a panel of receptors to identify its primary and secondary targets. Understanding these multi-target interactions is essential, as they could lead to synergistic therapeutic effects or unwanted side effects. indexcopernicus.comnih.gov The development of "designed multiple ligands" that are engineered to interact with a specific set of targets holds great promise for treating complex neurological disorders. nih.gov
Development of Novel In Vitro and Ex Vivo Research Models
To accurately predict the effects of this compound in humans, it is crucial to move beyond simple 2D cell cultures and utilize more physiologically relevant research models.
In Vitro 3D Cell Culture Models : Three-dimensional cell cultures, such as spheroids and organoids, better mimic the complex microenvironment of tissues in vivo. frontiersin.orgmdpi.com For a compound likely acting on the central nervous system, 3D neural models would provide a more accurate platform for studying its effects on neuronal viability, connectivity, and function. cytion.com These models can also be used to investigate neuroinflammation and neurodegeneration. pharma-industry-review.com
Organ-on-a-Chip Models : These microfluidic devices can replicate the structure and function of human organs, such as the blood-brain barrier (BBB). mdpi.comvt.eduhilarispublisher.comsemiconductor-digest.com A BBB-on-a-chip model could be used to assess the ability of this compound analogues to penetrate the brain, a critical factor for CNS-acting drugs. researchgate.net Multi-organ chips could also be used to study the compound's metabolism and potential effects on other organs. mdpi.com
Ex Vivo Brain Slice Models : Acute brain slices from animal models can be used to study the compound's effects on synaptic transmission and neuronal excitability in a preserved neural circuit. nih.govnih.govcreative-biolabs.com This ex vivo model allows for the investigation of receptor binding kinetics and intracellular signaling pathways in a more intact system than cultured cells. elifesciences.org
Table 3: Advanced Research Models
| Model | Description | Application for this compound |
|---|---|---|
| 3D Cell Cultures | Spheroids and organoids that mimic the 3D structure of tissues. frontiersin.orgmdpi.com | Studying effects on neuronal networks and in models of neurological disease. cytion.compharma-industry-review.comfrontiersin.org |
| Organ-on-a-Chip | Microfluidic devices that replicate organ function. mdpi.comvt.eduhilarispublisher.com | Assessing blood-brain barrier penetration and potential off-target organ effects. semiconductor-digest.comresearchgate.net |
| ***Ex Vivo* Brain Slices** | Living brain tissue slices that maintain neural circuits. nih.govnih.govcreative-biolabs.com | Investigating effects on synaptic plasticity and neuronal signaling. |
Q & A
Q. What are the standard synthetic routes for 1-[5-(1-naphthyloxy)pentyl]pyrrolidine, and how can purity be optimized?
The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, a modified procedure from Poluikova et al. (2016) for pyrrolidine derivatives involves reacting a halogenated naphthalene precursor with a pyrrolidine-containing alkyl chain under basic conditions (e.g., K₂CO₃ in DMF at 150°C) . Purification via column chromatography using ethyl acetate/hexane gradients (70:30 to 90:10) and recrystallization from ethanol can achieve >95% purity. Monitoring reaction progress by TLC (silica gel, UV visualization) is critical to minimize byproducts .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Combine spectroscopic methods:
- ¹H/¹³C NMR : Look for characteristic pyrrolidine ring protons (δ 1.5–3.0 ppm) and naphthyl aromatic protons (δ 6.8–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak matching C₁₉H₂₅NO (calc. 283.1936 g/mol).
- FT-IR : Validate N–H stretching (~3300 cm⁻¹) and C–O–C ether linkages (~1250 cm⁻¹) .
Q. What solvent systems are optimal for studying this compound’s reactivity in vitro?
Polar aprotic solvents like DMF or DMSO enhance solubility for nucleophilic reactions, while THF is suitable for Grignard or organometallic couplings. For oxidation studies (e.g., using Dess–Martin periodinane), dichloromethane ensures stability of reactive intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Use in vitro cytotoxicity assays (e.g., MTT) across multiple cell lines (e.g., HeLa, HEK293) with controlled oxygen levels (5% CO₂).
- Validate target engagement via SPR (surface plasmon resonance) to measure binding affinity to proposed targets (e.g., kinase enzymes) .
- Cross-reference with PubChem bioactivity data for analogous pyrrolidine derivatives .
Q. What methodologies are effective for studying the compound’s pharmacokinetics and metabolic stability?
- HPLC-MS/MS : Quantify plasma concentrations in rodent models post-IV administration (t½ calculation).
- CYP450 inhibition assays : Use human liver microsomes to identify metabolic pathways and potential drug-drug interactions .
- Molecular docking : Predict metabolic hotspots (e.g., CYP3A4 binding sites) using AutoDock Vina with PyMOL visualization .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Design a derivative library with variations at:
- Pyrrolidine ring : Introduce substituents (e.g., methyl, cyano) to probe steric effects.
- Naphthyloxy chain : Adjust alkyl chain length (C3–C7) to assess hydrophobic interactions.
Evaluate using: - IC₅₀ comparisons in enzyme inhibition assays.
- 3D-QSAR models (e.g., CoMFA) to map electrostatic and steric fields .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data in published syntheses?
- Reproduce experiments : Verify NMR solvent effects (e.g., DMSO vs. CDCl₃ shifts).
- Dynamic effects : Consider rotameric equilibria in the pentyl chain causing split signals; use variable-temperature NMR to confirm .
- Cross-validate : Compare with NIST reference spectra for related pyrrolidine-naphthyl ethers .
Experimental Design Considerations
Q. What controls are essential for in vivo toxicity studies of this compound?
Q. How can computational modeling enhance the design of derivatives with improved target selectivity?
- Molecular dynamics simulations : Simulate binding to off-target receptors (e.g., GPCRs) using GROMACS.
- Free energy perturbation (FEP) : Calculate ΔΔG for mutations at key residues to prioritize synthetic targets .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
